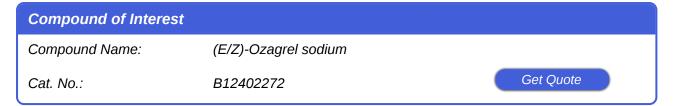


# Meta-analysis of clinical trials involving sodium ozagrel for acute ischemic stroke

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# Meta-analysis of Sodium Ozagrel in Acute Ischemic Stroke: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of sodium ozagrel for the treatment of acute ischemic stroke. The data presented is intended to offer an objective comparison with alternative therapies and is supported by available experimental data from published meta-analyses.

### **Efficacy of Sodium Ozagrel**

Sodium ozagrel, a selective thromboxane A2 synthase inhibitor, has been evaluated in numerous randomized controlled trials (RCTs) for its potential to improve outcomes in patients with acute ischemic stroke.[1][2][3] Meta-analyses of these trials suggest that sodium ozagrel is effective in improving neurological impairment.[1][2][3]

One meta-analysis reported a significant improvement in the Modified Edinburgh-Scandinavian Stroke Scale (MESSS) at the end of treatment, with a mean difference of -4.17 (95% CI, -4.95 to -3.40; P<0.00001) compared to control groups.[1][2] Subgroup analysis indicated that daily doses of both 80 mg and 160 mg of ozagrel appeared to enhance the improvement of neurological impairment.[1][2]



However, the evidence regarding the effect of ozagrel on long-term death or disability is limited. [1][2] One meta-analysis found the effect on the reduction of death at the end of follow-up to have a relative risk (RR) of 0.67 (95% CI: 0.11 to 4.04, P = 0.67), which was not statistically significant.[1][2]

A network meta-analysis comparing various therapies for acute ischemic stroke found that sodium ozagrel was more effective than a placebo.[4] The same analysis also suggested that the combination of sodium ozagrel with edaravone was more effective than edaravone monotherapy.[4]

## Safety Profile of Sodium Ozagrel

The most severe adverse events associated with sodium ozagrel are digestive hemorrhage and hemorrhagic stroke.[1][2] However, a meta-analysis found no significant difference in the occurrence of these events between the ozagrel and control groups.[1][2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the meta-analyses of sodium ozagrel in acute ischemic stroke.

Table 1: Efficacy of Sodium Ozagrel in Acute Ischemic Stroke



Outcome	Metric	Result	95% Confidence Interval	P-value	Citation
Improvement in Neurological Impairment (MESSS)	Mean Difference	-4.17	-4.95 to -3.40	<0.00001	[1][2]
Death at End of Follow-up	Relative Risk (RR)	0.67	0.11 to 4.04	0.67	[1][2]
Comparison to Placebo (Clinical Effective Rate)	Relative Risk (RR)	3.86	3.18 to 4.61	-	[4]
Sodium Ozagrel + Edaravone vs. Edaravone	Relative Risk (RR)	0.43	0.08 to 0.61	-	[4]

Table 2: Safety of Sodium Ozagrel in Acute Ischemic Stroke

Adverse Event	Comparison	Finding	Citation
Digestive Hemorrhage	Ozagrel vs. Control	No significant difference	[1][2]
Hemorrhagic Stroke	Ozagrel vs. Control	No significant difference	[1][2]

## **Experimental Protocols**

Detailed experimental protocols for the individual randomized controlled trials included in the cited meta-analyses are not publicly available. However, the meta-analyses themselves



followed established systematic review methodologies. For instance, one meta-analysis searched seven databases using the Cochrane Stroke Group search strategy and assessed trial quality using the Cochrane Collaboration's risk of bias tool.[1][2]

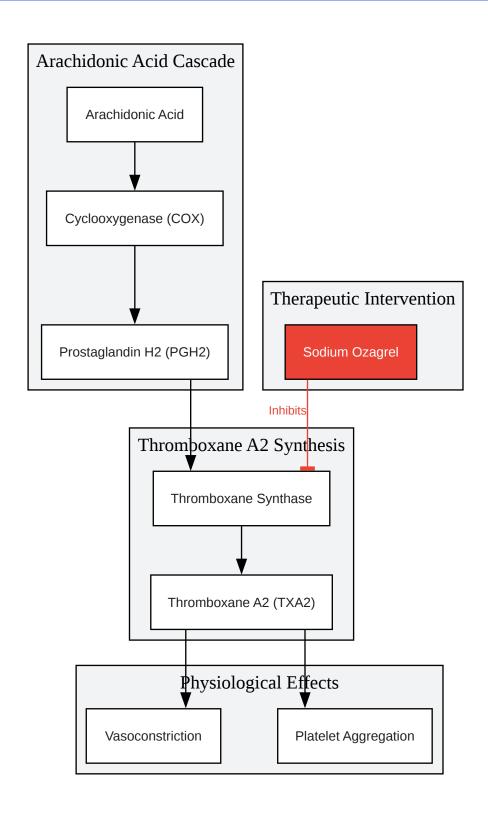
A typical clinical trial protocol for an acute ischemic stroke therapy would include the following elements:

- Inclusion Criteria: Patients with a confirmed diagnosis of acute ischemic stroke within a specific time window from symptom onset.[5]
- Exclusion Criteria: Conditions such as intracranial hemorrhage, severe consciousness disturbance, or recent use of other anticoagulant or antiplatelet drugs.[5]
- Intervention: Administration of sodium ozagrel at a specified dose and duration (e.g., 80 mg intravenously twice daily).[5]
- Control: Administration of a placebo or standard of care treatment.
- Primary Outcome: A measure of functional outcome at a specified time point, such as the modified Rankin Scale (mRS) score at 3 months.[5]
- Secondary Outcomes: Measures of neurological improvement (e.g., National Institutes of Health Stroke Scale), mortality, and adverse events.

## Visualizations Signaling Pathway of Sodium Ozagrel

Sodium ozagrel's mechanism of action is the selective inhibition of thromboxane A2 (TXA2) synthase.[6][7][8][9] In the context of ischemic stroke, platelet activation leads to the release of arachidonic acid, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[9] Thromboxane synthase then converts PGH2 into TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[6][7][8][9] By inhibiting this final step, sodium ozagrel reduces the levels of TXA2, leading to vasodilation and decreased platelet aggregation, which is beneficial in the setting of an ischemic stroke.[7][8][9]





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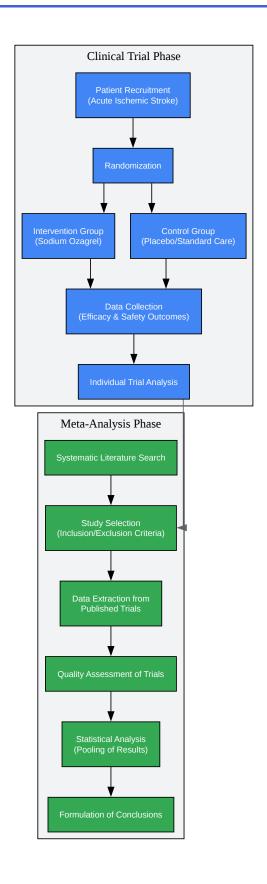
Caption: Signaling pathway of Sodium Ozagrel.



## Experimental Workflow: From Clinical Trials to Meta-Analysis

The process of evaluating a drug like sodium ozagrel involves multiple stages, beginning with individual clinical trials and culminating in meta-analyses that synthesize the evidence from these trials.





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